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molecular formula C17H12O2 B8337619 4-(2-Naphthyloxy)benzaldehyde

4-(2-Naphthyloxy)benzaldehyde

Cat. No. B8337619
M. Wt: 248.27 g/mol
InChI Key: DQJMCXJPJBFAKP-UHFFFAOYSA-N
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Patent
US05464865

Procedure details

To a solution of 2-naphthol (14.4 g) in DMF (100 ml) is added sodium hydride (4.2 g of 60% dispersion). When gas evolution ceases, 4-fluorobenzaldehyde (11.5 ml) is added, and the reaction mixture is stirred at 130° for 48 hr. The mixture is cooled, poured onto crushed ice, and the product extracted with ether. Chromatography of the concentrated extract with 3:2 dichloromethane-hexane provides 4-(2-naphthyloxy)benzaldehyde as a pale yellow solid (10.25 g, 41%).
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[OH:11].[H-].[Na+].F[C:15]1[CH:22]=[CH:21][C:18]([CH:19]=[O:20])=[CH:17][CH:16]=1>CN(C=O)C>[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[O:11][C:15]1[CH:22]=[CH:21][C:18]([CH:19]=[O:20])=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
14.4 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)O
Name
Quantity
4.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at 130° for 48 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
ADDITION
Type
ADDITION
Details
poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ether
EXTRACTION
Type
EXTRACTION
Details
Chromatography of the concentrated extract with 3:2 dichloromethane-hexane

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)OC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10.25 g
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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